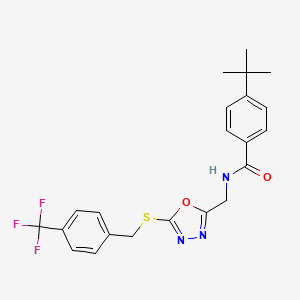

4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic molecule that likely contains a tert-butyl group, a trifluoromethylbenzyl moiety, and an oxadiazole ring. While the specific papers provided do not discuss this compound directly, they do provide insight into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves nucleophilic substitution reactions and condensation reactions. For instance, the synthesis of polyamides with a tert-butyl group involved the reaction of 4-tert-butylcatechol with halogenated compounds in the presence of potassium carbonate in N,N-dimethylformamide . Another related compound was synthesized through the reduction of a benzylidene-thiazol-2-amine derivative . These methods suggest that the synthesis of the compound may also involve similar strategies, such as nucleophilic substitution and reduction reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques like single-crystal X-ray diffraction. For example, a thiazol-2-amine derivative with a tert-butyl group was found to crystallize in the monoclinic system and displayed intermolecular hydrogen bonds and (\pi)-(\pi) contacts that stabilize the three-dimensional network structure . This implies that the compound may also exhibit a complex three-dimensional structure with potential for intermolecular interactions.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions that lead to the formation of hydrogen bonds and (\pi)-(\pi) stacking, which are crucial for the stability of the molecular structure . These interactions are significant as they can influence the biological activity and solubility of the compound.

Physical and Chemical Properties Analysis

Compounds with tert-butyl groups and aromatic rings, such as those discussed in the papers, generally show good solubility in polar solvents and form transparent, flexible films . They also exhibit high thermal stability, which is evidenced by high glass transition temperatures and significant weight loss temperatures . The antitumor and antibacterial activities of these compounds are determined through biological testing, which in one case showed good antitumor activity against the Hela cell line , while another compound displayed moderate anthelmintic activity .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

This compound is involved in the synthesis of various heterocyclic compounds due to its structural components, such as tert-butyl, trifluoromethyl groups, and the 1,3,4-oxadiazol ring. For instance, methods for dimerization of primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite highlight the utility of tert-butyl groups in facilitating room-temperature reactions to yield products with excellent yields in short times (Chauhan et al., 2018). Additionally, the synthesis and structural determination of related compounds showcase their potential in forming crystals with unique properties, useful in drug design and development (叶姣 et al., 2015).

Anticancer Activity

Some derivatives, closely related to the specified compound, have been synthesized and evaluated for their anticancer activity. For instance, derivatives containing the 1,3,4-oxadiazol moiety have shown moderate to excellent anticancer activities against various cancer cell lines, indicating the significance of this moiety in the development of anticancer agents (Ravinaik et al., 2021).

Pharmacological Potential

The synthesis and evaluation of thiourea derivatives, including those with structures closely related to the specified compound, for antimicrobial and larvicidal activities, demonstrate the broad pharmacological potential of these compounds. Their ability to inhibit growth in various bacterial and fungal pathogens, as well as mosquito larvicidal activity, signifies their importance in pharmaceutical research and development (Kumara et al., 2015).

Material Science Applications

The compound's structural elements are also significant in material science, particularly in the synthesis of polymers and ligands for catalysis. For instance, derivatives of tert-butyl and related moieties have been used in the synthesis of polyamides and polyhydrazides, leading to materials with high thermal stability and solubility in various solvents, indicative of their potential applications in high-performance materials (Hsiao et al., 1999; Hsiao et al., 2000).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound contains a trifluoromethyl group , which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The tert-butyl group is also highlighted for its unique reactivity pattern .

Mode of Action

The trifluoromethylation of carbon-centered radical intermediates is a known process . This suggests that the compound might interact with its targets through a radical mechanism involving the trifluoromethyl group .

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The presence of the trifluoromethyl group might influence these properties, as it is known to play an important role in pharmaceuticals .

Result of Action

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, suggesting that the compound might have significant effects at the molecular and cellular level .

Action Environment

The stability and reactivity of the tert-butyl group might be influenced by environmental conditions .

Propiedades

IUPAC Name |

4-tert-butyl-N-[[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O2S/c1-21(2,3)16-10-6-15(7-11-16)19(29)26-12-18-27-28-20(30-18)31-13-14-4-8-17(9-5-14)22(23,24)25/h4-11H,12-13H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGXFKUDSMXNHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3004006.png)

![7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004007.png)

![3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3004015.png)

![2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione](/img/structure/B3004019.png)

![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3004020.png)